This compound can be found in various chemical databases and commercial suppliers, including Sigma-Aldrich, which lists it as part of their unique chemical collections for research purposes . The classification of this compound falls under heterocyclic compounds containing sulfur, specifically thiophene derivatives that exhibit potential biological and pharmacological activities.
The synthesis of N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride typically involves several steps that may include the following methods:
The molecular structure of N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can be described as follows:
The structure can be represented using various notations such as SMILES or InChI keys for computational analysis:
CC1CC(SC1=O)N(C2=CC=CC=C2)S(=O)(=O)Cl
AHLOHMBMWUCMBZ-UHFFFAOYSA-N
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can participate in several types of chemical reactions:
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has several scientific applications:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: